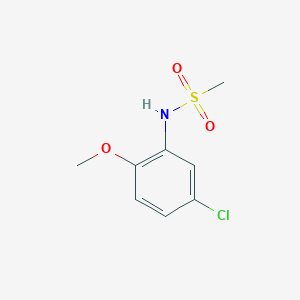

![molecular formula C16H16N4O2S B5560539 4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline](/img/structure/B5560539.png)

4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives involves complex organic reactions, aiming for specific structural features that define their chemical behavior. For example, the synthesis of 4-styryltetrazolo[1,5-a]quinoxaline and triazolo[4,3-a]quinoxaline derivatives involves azide cyclocondensation and reactions with aromatic aldehydes to yield compounds with anticonvulsant properties (Wagle, Adhikari, & Kumari, 2009).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their conformation and stabilization through non-covalent interactions. For instance, a study on the crystal structure of a quinoline-triazole derivative highlighted its stabilization through C–H⋯N, C–H … π, and π … π interactions, contributing to its supramolecular framework (Ghosh, Pal, Praveena, & Mareddy, 2020).

Chemical Reactions and Properties

The reactivity and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesis and transformations of 2-(2-thienyl)-1(3)H-imidazo[4,5-f]quinoline, through reactions like the Weidenhagen reaction, showcase the chemical versatility and potential for generating various biologically active compounds (Aleksandrov, El’chaninov, & Dedeneva, 2012).

科学的研究の応用

Hydrogen-Bonding and Luminescent Properties

Quinoline-triazoles have been synthesized to explore the relationship between lattice hydrogen-bonding interaction and crystal growth direction. These compounds exhibit significant thermal stability and luminescent properties in solution, which could be leveraged in materials science for developing new photoluminescent materials or sensors (Bai, Young, & Hor, 2017).

Biological Activities

Quinoline incorporated with triazole derivatives has shown a wide range of biological activities. A novel series of these compounds exhibited tremendous antimicrobial activities, suggesting their potential as a new class of antimicrobial agents. This highlights the compound's significance in medicinal chemistry for drug development (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Antitubercular and Antifungal Agents

Studies on quinoline-triazoles synthesized via click chemistry have revealed their promising antitubercular and antifungal activities. These findings support the compound's application in developing new treatments for tuberculosis and fungal infections, highlighting its potential in addressing global health challenges (Nesaragi, Kamble, Bayannavar, et al., 2021).

Antidepressant and Receptor Antagonist Properties

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines has been prepared, showing potential as novel and rapid-acting antidepressant agents. Their ability to bind avidly to adenosine receptors suggests their application in developing treatments for depressive disorders and exploring the therapeutic potential of adenosine receptor antagonists (Sarges, Howard, Browne, et al., 1990).

Green Synthesis and Chemical Reactions

The compound's derivatives have been synthesized using green chemistry principles, such as water as a solvent and ultrasound irradiation, demonstrating the compound's versatility and the potential for environmentally friendly synthesis methods. These approaches are critical in sustainable chemistry, offering efficient and less harmful alternatives to conventional synthesis methods (Mishra, Singh, Quraishi, & Srivastava, 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-methyl-5-quinolin-4-yl-1,2,4-triazol-1-yl)thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-11-18-16(20(19-11)12-7-9-23(21,22)10-12)14-6-8-17-15-5-3-2-4-13(14)15/h2-6,8,12H,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWIETGTAUJCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C2=CC=NC3=CC=CC=C23)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-1,2,4-triazol-5-yl]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)

![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![8-mercapto-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5560560.png)